molecular formula C8H11ClN4 B3113553 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride CAS No. 1956377-48-2

1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride

Cat. No.: B3113553
CAS No.: 1956377-48-2
M. Wt: 198.65
InChI Key: ZXYVDNSPIIYLHT-UHFFFAOYSA-N
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Description

1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride is a heterocyclic compound featuring a triazolo-pyridine core linked to an ethylamine group, with a hydrochloride salt improving its solubility and stability.

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-6(9)8-11-10-7-4-2-3-5-12(7)8;/h2-6H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYVDNSPIIYLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula : C8H12ClN5
  • Molecular Weight : 203.67 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity TypeDescriptionReferences
Anticancer Inhibits growth of cancer cells in vitro.
Antimicrobial Displays activity against certain bacterial strains.
CNS Activity Potential neuroprotective effects observed in models.

Anticancer Activity

A study investigated the anticancer properties of various triazolo derivatives, including this compound. The results demonstrated significant inhibition of tumor cell proliferation in vitro, particularly against breast and lung cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.

Antimicrobial Properties

Another research focused on the antimicrobial efficacy of this compound against several strains of bacteria. The findings revealed a notable reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.

CNS Activity

Research conducted on the neuroprotective effects indicated that this compound could mitigate oxidative stress-induced neuronal damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved neuronal survival rates in cultured cells.

Scientific Research Applications

Biological Activities

1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride has demonstrated several biological activities:

  • Anticancer Activity It inhibits the growth of cancer cells in vitro, inducing apoptosis through the activation of caspase pathways, particularly against breast and lung cancer cell lines.
  • Antimicrobial Properties It displays activity against certain bacterial strains, with research showing a notable reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • CNS Activity It has potential neuroprotective effects observed in models, mitigating oxidative stress-induced neuronal damage, evidenced by reduced levels of reactive oxygen species (ROS) and improved neuronal survival rates in cultured cells.

Data Table of Biological Activities

Activity TypeDescription
AnticancerDemonstrated significant inhibition of tumor cell proliferation in vitro, particularly against breast and lung cancer cell lines. It induces apoptosis through the activation of caspase pathways.
AntimicrobialShowed a notable reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.
CNS ActivityResearch indicates that this compound could mitigate oxidative stress-induced neuronal damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved neuronal survival rates in cultured cells.

Physicochemical Properties

The compound has the following physicochemical properties:

  • Molecular Formula: C8H11ClN4
  • Molecular Weight: 198.65 g/mol
  • IUPAC Name: 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride
  • InChI: InChI=1S/C8H10N4.ClH/c1-6(9)8-11-10-7-4-2-3-5-12(7)8;/h2-6H,9H2,1H3;1H
  • InChI Key: ZXYVDNSPIIYLHT-UHFFFAOYSA-N
  • Canonical SMILES: CC(C1=NN=C2N1C=CC=C2)N.Cl

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Triazolo-Pyridine Derivatives

Compounds sharing the triazolo[4,3-a]pyridine core but differing in substituents or side chains exhibit distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features References
1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride C₈H₁₁ClN₄ 198.65* Ethylamine chain, HCl salt Baseline compound for comparison; potential CNS activity.
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride C₈H₁₂Cl₂N₄ 235.12 Ethylamine chain, dihydrochloride salt Enhanced solubility due to additional HCl; limited safety data available.
(S)-1-(8-Chloro-6-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl)ethanamine HCl C₉H₁₀Cl₂F₃N₄ 307.11 Chloro- and trifluoromethyl substitutions Increased lipophilicity; discontinued commercial availability.
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride C₉H₁₃ClN₄ 212.68 Propylamine chain Extended alkyl chain may improve receptor binding affinity.
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine HCl C₁₁H₁₇ClN₄ 240.74 Branched 3-methylbutyl chain Bulkier side chain; potential for altered pharmacokinetics.

*Calculated based on analog data.

Key Observations :

  • Salt Form : Dihydrochloride derivatives (e.g., ) enhance aqueous solubility but may complicate purification .
  • Substituents : Electronegative groups like chloro- or trifluoromethyl () increase metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
Structural Analogs with Cyclohexyl Modifications

Compounds incorporating cyclohexyl groups demonstrate significant structural divergence:

Compound Name Molecular Formula Molecular Weight Structural Features Potential Applications References
{[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amine HCl C₁₅H₂₁ClN₄ 298.81 Cyclohexylmethyl spacer Likely CNS-targeted due to increased rigidity.
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine HCl C₁₃H₁₉ClN₄ 266.78 Direct cyclohexyl attachment Enhanced steric hindrance; research use only.

Implications :

Heterocycle Variants: Pyrazolo-Pyridine Derivatives

Replacing the triazolo-pyridine core with pyrazolo-pyridine alters electronic properties:

Compound Name Molecular Formula Molecular Weight Core Structure Key Differences References
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine HCl C₇H₉ClN₄ 184.62 Pyrazolo-pyridine core Reduced aromaticity; higher polarity.

Comparison :

  • Pyrazolo-pyridines exhibit different hydrogen-bonding capabilities and solubility profiles, making them suitable for agrochemical applications .

Q & A

Q. What are the established synthetic routes for 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves oxidative cyclization of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) in ethanol at room temperature, achieving yields up to 73% . Key steps include:

  • Intermediate preparation : Condensation of hydrazine derivatives with pyridine precursors.
  • Oxidative ring closure : NaOCl as an oxidant avoids toxic reagents like Cr(VI) or DDQ .
  • Purification : Extraction and alumina chromatography for analytical purity.

Q. Example Reaction Conditions :

ParameterValue/Description
SolventEthanol
OxidantSodium hypochlorite (NaOCl)
TemperatureRoom temperature (20–25°C)
Reaction Time3 hours
Yield73% (isolated)

Q. How is the structural characterization of this compound performed?

  • Spectroscopic Analysis :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and amine protonation.
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ~250–300 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What preliminary biological screening assays are relevant for this compound?

  • In vitro assays :
    • Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
    • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins.
  • Targeted assays : Kinase inhibition or receptor-binding studies, given triazolopyridine’s role in modulating biological pathways .

Advanced Research Questions

Q. How can reaction parameters be optimized using statistical experimental design?

  • Design of Experiments (DoE) :
    • Factors : Vary oxidant concentration, solvent polarity, and temperature.
    • Response Surface Methodology (RSM) : Maximizes yield while minimizing byproducts .
  • Example Optimization Workflow :
    • Screening : Taguchi orthogonal array to identify critical factors.
    • Refinement : Central Composite Design (CCD) for precise parameter tuning.
    • Validation : Replicate optimized conditions to confirm reproducibility .

Q. How can computational modeling predict the compound’s biological activity?

  • In silico Tools :
    • Molecular Docking : AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs).
    • QSAR : Quantitative Structure-Activity Relationship models correlate substituents (e.g., amine side chains) with activity .
  • Case Study : Triazolopyridines with electron-withdrawing groups show enhanced binding to bacterial DNA gyrase .

Q. How are contradictions in spectral data resolved during structural elucidation?

  • Multi-technique Cross-validation :
    • NMR vs. XRD : Discrepancies in proton environments resolved via crystallographic data.
    • IR Spectroscopy : Confirms amine hydrochloride formation (N–H stretches at ~2500 cm1^{-1}) .
  • Dynamic NMR : Detects rotational barriers in flexible side chains .

Q. What strategies mitigate instability of the hydrochloride salt in aqueous media?

  • Formulation Studies :
    • pH Adjustment : Buffers (pH 4–5) stabilize the protonated amine.
    • Lyophilization : Enhances shelf life by removing water.
  • Degradation Analysis : HPLC-MS identifies hydrolysis products under accelerated conditions (40°C/75% RH) .

Methodological Considerations

Q. How is the compound’s purity assessed for pharmacological studies?

  • Analytical Workflow :
    • HPLC : ≥95% purity using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA).
    • Elemental Analysis : Matches theoretical C, H, N, Cl content.
    • Karl Fischer Titration : Quantifies residual water (<0.5% w/w) .

Q. What safety protocols are critical for handling this compound?

  • Hazard Mitigation :
    • Ventilation : Use fume hoods to avoid amine vapor inhalation.
    • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Emergency Measures : Neutralize spills with sodium bicarbonate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride
Reactant of Route 2
1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride

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